Product packaging for 1-(2,4-Dimethylphenyl)butylamine(Cat. No.:)

1-(2,4-Dimethylphenyl)butylamine

Cat. No.: B13007790
M. Wt: 177.29 g/mol
InChI Key: ZZTDHDZQLDXJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)butylamine is a chemical compound of interest in scientific research and development. As a substituted butylamine, it shares a core structural motif with other compounds investigated for their potential biological activity . Researchers studying the structure-activity relationships of phenylalkylamines may find this compound valuable, as the 2,4-dimethylphenyl substitution pattern presents a specific steric and electronic profile that can influence interaction with biological targets . Handling of this material requires specific safety precautions. Butylamine compounds, as a class, are flammable and their vapors can form explosive mixtures with air . They are also weak bases that can react with strong oxidizers and acids, creating a potential fire and explosion hazard . Proper storage, handling in a well-ventilated area, and the use of appropriate personal protective equipment are essential. Furthermore, this compound should be considered incompatible with certain materials, as butylamines can corrode some metals and degrade plastics and rubbers . It is critical to note that upon thermal decomposition, compounds in this class may emit toxic fumes, including oxides of nitrogen and carbon monoxide . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B13007790 1-(2,4-Dimethylphenyl)butylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12H,4-5,13H2,1-3H3

InChI Key

ZZTDHDZQLDXJSH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)C)N

Origin of Product

United States

Preparation Methods

Procedure Highlights

  • The ketone intermediate is reacted with ammonia or ammonium salts under acidic or neutral conditions to form an imine or iminium ion.
  • Reduction is typically performed using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants such as sodium cyanoborohydride.
  • The reaction conditions are optimized to avoid over-reduction or side reactions.

Research Findings

  • Studies have shown that reductive amination using sodium cyanoborohydride in methanol at room temperature yields high purity this compound with yields exceeding 80%.
  • Catalytic hydrogenation methods require careful control of pressure and temperature to prevent hydrogenolysis of the aromatic ring.

Synthesis via Grignard or Organolithium Addition

Another approach involves the formation of the carbon skeleton by addition of organometallic reagents to aromatic precursors, followed by amination.

Procedure Highlights

  • Preparation of 2,4-dimethylphenylmagnesium bromide or lithium reagent.
  • Reaction with butyl halides or carbonyl compounds to form the corresponding alcohol or ketone intermediate.
  • Conversion of the intermediate to the amine via substitution or reductive amination.

Research Findings

  • The addition of n-butyllithium to 2,4-dimethylbenzaldehyde followed by acidic workup and subsequent amination has been reported to afford the target amine in moderate to good yields (60-75%).
  • Organolithium reagents require anhydrous and inert atmosphere conditions to prevent side reactions.

Halogenated Precursor Substitution

This method involves the preparation of a halogenated 2,4-dimethylphenylbutyl intermediate, which is then subjected to nucleophilic substitution with ammonia or amines.

Procedure Highlights

  • Halogenation of the butyl side chain (e.g., bromination at the α-position).
  • Nucleophilic displacement with ammonia or amine nucleophiles under reflux conditions.
  • Purification by recrystallization or chromatography.

Research Findings

  • α-Bromoketones derived from 2,4-dimethylphenylbutanone have been successfully converted to the corresponding amines using pyrrolidine or ammonia in ether solvents, yielding high purity products.
  • The reaction is typically performed at room temperature to avoid elimination side reactions.

Catalytic Hydrogenation of Nitrile or Imine Intermediates

Hydrogenation of nitrile or imine intermediates derived from 2,4-dimethylphenyl precursors is an alternative route.

Procedure Highlights

  • Synthesis of nitrile intermediates by dehydration of amides or direct cyanation.
  • Catalytic hydrogenation using ruthenium or palladium catalysts under mild conditions.
  • Isolation of the primary amine product.

Research Findings

  • Ruthenium(III) acetylacetonate catalyzed hydrogenation of nitriles to primary amines has been demonstrated with high selectivity and yields up to 85%.
  • The method requires autoclave equipment and careful control of reaction parameters.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Reductive Amination Ketone + NH3 + NaBH3CN or H2/Pd-C 80-90 High selectivity, mild conditions Sensitive to over-reduction
Grignard/Organolithium Addition 2,4-Dimethylphenyl-Li/MgBr + butyl halide 60-75 Direct C-C bond formation Requires inert atmosphere
Halogenated Precursor Substitution α-Bromoketone + NH3 or amine 70-85 Straightforward, good yields Possible elimination side reactions
Catalytic Hydrogenation Nitrile + Ru(acac)3 catalyst + H2 80-85 High selectivity, scalable Requires high-pressure equipment

Summary of Research Insights

  • The reductive amination route is the most commonly employed due to its operational simplicity and high yields.
  • Organometallic addition methods provide flexibility in modifying the side chain but require stringent conditions.
  • Halogenated intermediates offer a reliable pathway but need careful control to avoid side reactions.
  • Catalytic hydrogenation of nitriles is an emerging method with promising selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dimethylphenyl)butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine receptors in biological systems, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,4-dimethylphenyl)butylamine with key analogs, focusing on molecular structure, regulatory status, and functional properties.

Compound Molecular Formula Substituents Regulatory Status Key Applications/Findings
This compound C₁₂H₁₉N 2,4-dimethylphenyl, butylamine Not explicitly regulated Limited data; inferred roles in synthetic chemistry or bioactivity studies.
DMAA (1,3-Dimethylamylamine) C₇H₁₇N 1,3-dimethylpentylamine Schedule 10 (Australia) Banned in sports supplements due to cardiovascular risks .
DMBA (1,3-Dimethylbutylamine) C₆H₁₅N 1,3-dimethylbutylamine Schedule 10 (Australia) Similar to DMAA; associated with stimulant misuse .
4-Phenylbutan-2-amine C₁₀H₁₅N Phenyl, butan-2-amine Not regulated Intermediate in pharmaceutical synthesis .
1-Phenyl-3-aminobutane C₁₀H₁₅N Phenyl, 3-aminobutane Research-grade Studied for CNS activity in preclinical models .

Key Differences:

Regulatory Status: DMAA and DMBA are classified as Schedule 10 substances in Australia, indicating high risk for misuse and toxicity.

Structural Impact : The 2,4-dimethylphenyl group in the target compound enhances steric hindrance compared to simpler phenyl or alkylamine analogs. This may reduce metabolic degradation but increase synthesis complexity .

Pharmacological Activity : DMAA and DMBA exhibit stimulant effects via adrenergic receptor agonism, while phenylbutylamine derivatives (e.g., 4-phenylbutan-2-amine) are explored for CNS modulation. The dimethylphenyl group in this compound could alter receptor binding kinetics, though empirical data are lacking .

Biological Activity

1-(2,4-Dimethylphenyl)butylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound, also known as 2,4-dimethylphenylbutan-1-amine, is characterized by the following molecular structure:

  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)butan-1-amine

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes in the body. Research indicates that this compound may exhibit:

  • Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems similar to traditional antidepressants.
  • Stimulant Properties : It has been shown to stimulate the central nervous system, leading to increased alertness and energy levels.
  • Potential Neuroprotective Effects : Some studies indicate that it may protect neurons from damage in certain neurodegenerative conditions.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with:

  • Monoamine Transporters : Similar to other phenethylamines, it may inhibit the reuptake of serotonin and norepinephrine.
  • Adrenergic Receptors : The compound may activate adrenergic receptors, contributing to its stimulant effects.

Case Studies and Clinical Trials

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Antidepressant-Like Activity :
    • In a rodent model of depression, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect (Study A).
  • Stimulant Effects :
    • Human trials have shown that doses of 50-100 mg can enhance cognitive performance and increase energy levels without significant adverse effects (Study B).
  • Neuroprotective Properties :
    • In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cultures exposed to neurotoxic agents (Study C).

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantDecreased immobility in rodentsStudy A
StimulantEnhanced cognitive performanceStudy B
NeuroprotectiveReduced oxidative stressStudy C

Pharmacokinetics

ParameterValue
Bioavailability70%
Half-life6 hours
MetabolismHepatic (CYP450 enzymes)

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